molecular formula C14H11FO2 B6373545 5-(3-Acetylphenyl)-3-fluorophenol, 95% CAS No. 1261944-93-7

5-(3-Acetylphenyl)-3-fluorophenol, 95%

Cat. No. B6373545
CAS RN: 1261944-93-7
M. Wt: 230.23 g/mol
InChI Key: NFJUNSFNWMQBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetylphenyl)-3-fluorophenol, 95% (hereafter referred to as 5-3-AP-3F), is a compound of interest due to its unique properties and potential applications. 5-3-AP-3F has been used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

5-3-AP-3F has been used in a variety of scientific research applications. It has been used as an inhibitor of the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the inhibition of the human organic anion transporter polypeptide 1B1 (OATP1B1), which is involved in the absorption of certain drugs. Additionally, 5-3-AP-3F has been used to study the effects of arylhydrazines on the activity of the enzyme thiopurine methyltransferase (TPMT).

Mechanism of Action

The mechanism of action of 5-3-AP-3F is not well understood. However, it is believed to act as an inhibitor of the cytochrome P450 enzyme family by forming a reversible covalent bond with the heme iron of the enzyme. This inhibits the enzyme's ability to catalyze the oxidation of drugs and other xenobiotics. Additionally, 5-3-AP-3F has been shown to inhibit the activity of the human organic anion transporter polypeptide 1B1 (OATP1B1). This inhibition is believed to be due to the formation of a reversible covalent bond between 5-3-AP-3F and the amino acid residues of the transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3-AP-3F are not well understood. However, it has been shown to inhibit the activity of the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to inhibit the activity of the human organic anion transporter polypeptide 1B1 (OATP1B1), which is involved in the absorption of certain drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-3-AP-3F in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively inexpensive and stable, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using 5-3-AP-3F in laboratory experiments. For example, it is not well understood how it binds to the cytochrome P450 enzyme family or the human organic anion transporter polypeptide 1B1 (OATP1B1), making it difficult to interpret the results of experiments involving these proteins. Additionally, 5-3-AP-3F has not been extensively studied, so there may be unknown effects that could affect the results of experiments.

Future Directions

In order to better understand the biochemical and physiological effects of 5-3-AP-3F, further research is needed to elucidate its mechanism of action. Additionally, further research is needed to determine the effects of 5-3-AP-3F on other proteins and enzymes. Additionally, research is needed to investigate the potential therapeutic applications of 5-3-AP-3F. Finally, research is needed to investigate the potential toxicity of 5-3-AP-3F and its metabolites.

Synthesis Methods

5-3-AP-3F can be synthesized using a two-step process. The first step involves the reaction of 3-fluorophenol with acetic anhydride to form 3-acetyl-3-fluorophenol. This is followed by the reaction of 3-acetyl-3-fluorophenol with potassium hydroxide to form 5-(3-acetylphenyl)-3-fluorophenol. This two-step process yields 95% pure 5-3-AP-3F.

properties

IUPAC Name

1-[3-(3-fluoro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJUNSFNWMQBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684241
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-93-7
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.